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molecular formula C7H6N4O2 B8690712 6-(3-methyl-1,2,4-oxadiazol-5-yl)pyridazin-3(2H)-one

6-(3-methyl-1,2,4-oxadiazol-5-yl)pyridazin-3(2H)-one

Cat. No. B8690712
M. Wt: 178.15 g/mol
InChI Key: GVSNEIRZYGSVSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08575167B2

Procedure details

A solution of 6-oxo-1,6-dihydropyridazine-3-carboxylic acid (1.4 g) and 1,1′-carbonylbis(1H-imidazole) (2.1 g) in N,N-dimethylformamide (80 mL) was stirred at 60° C. for 1 hr. The mixture was cooled to room temperature, and N′-hydroxyethanimidamide (963 mg) was added. Sodium hydride (520 mg) was slowly added, and the mixture was stirred at 100° C. for 8 hr. The mixture was cooled to room temperature, diluted with saturated aqueous ammonium chloride solution (100 mL) and saturated aqueous sodium chloride solution (100 mL), and the mixture was extracted 3 times with ethyl acetate-tetrahydrofuran (1:1, v/v, 100 mL). The organic layers were combined, and dried over sodium sulfate, and the solvent was evaporated under reduced pressure. The residue was suspended in diethyl ether and diisopropyl ether and the precipitate was collected by filtration to give the object product (1.1 g, 60%).
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
963 mg
Type
reactant
Reaction Step Two
Quantity
520 mg
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Four
Yield
60%

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[NH:7][N:6]=[C:5]([C:8]([OH:10])=O)[CH:4]=[CH:3]1.C(N1C=CN=C1)(N1C=CN=C1)=O.O[N:24]=[C:25]([NH2:27])[CH3:26].[H-].[Na+]>CN(C)C=O.[Cl-].[NH4+].[Cl-].[Na+]>[CH3:26][C:25]1[N:27]=[C:8]([C:5]2[CH:4]=[CH:3][C:2](=[O:1])[NH:7][N:6]=2)[O:10][N:24]=1 |f:3.4,6.7,8.9|

Inputs

Step One
Name
Quantity
1.4 g
Type
reactant
Smiles
O=C1C=CC(=NN1)C(=O)O
Name
Quantity
2.1 g
Type
reactant
Smiles
C(=O)(N1C=NC=C1)N1C=NC=C1
Name
Quantity
80 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
963 mg
Type
reactant
Smiles
ON=C(C)N
Step Three
Name
Quantity
520 mg
Type
reactant
Smiles
[H-].[Na+]
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
[Cl-].[NH4+]
Name
Quantity
100 mL
Type
solvent
Smiles
[Cl-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at 100° C. for 8 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted 3 times with ethyl acetate-tetrahydrofuran (1:1, v/v, 100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
FILTRATION
Type
FILTRATION
Details
diisopropyl ether and the precipitate was collected by filtration

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
CC1=NOC(=N1)C=1C=CC(NN1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 61.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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